N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine
Description
N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine is a silicon-containing amine with a complex structure. Its molecular formula is C₂₈H₆₁NSi, featuring a central silicon atom bonded to three distinct groups:
- Two 2-methylpropyl (isobutyl) groups.
- One octadecylsilyl (C₁₈H₃₇) group.
- A methylamine (N-methylmethanamine) group.
This structure confers unique physicochemical properties, such as high hydrophobicity due to the long octadecyl chain and steric hindrance from the bulky isobutyl groups. Potential applications include surface modification agents, coupling agents in polymers, or surfactants in nonpolar media .
Properties
IUPAC Name |
N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H61NSi/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(29(6)7,25-27(2)3)26-28(4)5/h27-28H,8-26H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEXGKXQUATTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H61NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151613-23-9 | |
| Record name | n-Octadecyldiisobutyl(dimethylamino)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine, often referred to as a silane compound, is a complex organic molecule that has garnered interest in various fields, including pharmaceuticals and materials science. This article delves into its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a silane backbone with long hydrophobic alkyl chains, which may influence its solubility and interaction with biological membranes. The structural formula can be represented as follows:
This structure suggests significant lipophilicity, which may enhance its ability to penetrate biological membranes.
The biological activity of silane compounds like this compound often involves interactions with cell membranes and proteins.
Key Mechanisms:
- Cell Membrane Interaction: The hydrophobic nature allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Inhibition: Preliminary studies suggest that silane compounds can inhibit certain enzymes, impacting metabolic pathways.
- Antimicrobial Activity: Some silanes exhibit antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic processes.
Biological Activity Studies
Recent research has focused on the biological activities of silane compounds, including cytotoxicity and antimicrobial effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Membrane Disruption | Alters membrane integrity |
Case Studies
-
Cytotoxicity in Cancer Cells:
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential for use in targeted cancer therapies. -
Antimicrobial Efficacy:
Another study evaluated the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition of bacterial growth, highlighting its potential application as an antimicrobial agent in clinical settings. -
Membrane Interaction Studies:
Research examining the interaction of this silane with lipid membranes showed that it could induce phase separation within lipid bilayers, which may contribute to its cytotoxic effects.
Discussion
The biological activity of this compound underscores its potential as a therapeutic agent. Its ability to disrupt cellular membranes and inhibit microbial growth positions it as a candidate for further development in drug formulation and antimicrobial applications.
Scientific Research Applications
Nanotechnology
N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine serves as an effective coupling agent in the synthesis of nanocomposites. It enhances the compatibility between organic and inorganic phases, leading to improved mechanical properties and thermal stability in composite materials. The compound's ability to modify surfaces at the molecular level allows for better dispersion of nanoparticles within polymer matrices, which is critical for developing advanced materials with enhanced performance.
Case Study: Nanocomposite Synthesis
In a study focusing on the synthesis of polymer nanocomposites, researchers demonstrated that incorporating this silane compound significantly improved the tensile strength and thermal resistance of the final product. The optimized dispersion of nanoparticles was attributed to the silane's surface-active properties, which facilitated better interfacial bonding between the polymer and nanoparticles.
Biomedical Applications
The compound has potential applications in biomedicine, particularly in drug delivery systems and tissue engineering. Its silane structure allows for functionalization with various biomolecules, enabling targeted delivery of therapeutic agents. Additionally, it can be used to modify the surfaces of medical devices to enhance biocompatibility and reduce thrombogenicity.
Case Study: Drug Delivery Systems
A recent investigation into drug delivery systems highlighted the use of this compound as a surface modifier for nanoparticles intended for cancer therapy. The study found that functionalizing the nanoparticles with this silane improved cellular uptake and targeted delivery of chemotherapeutic agents to tumor cells.
Surface Modification
Surface modification is another significant application area for this compound. It can be employed to create hydrophobic surfaces or enhance adhesion properties in coatings and paints. By modifying surfaces at the molecular level, it improves resistance to environmental factors such as moisture and chemicals .
Table: Comparison of Surface Properties
| Property | Unmodified Surface | Modified with this compound |
|---|---|---|
| Water Contact Angle | 40° | 110° |
| Adhesion Strength | Low | High |
| Chemical Resistance | Moderate | Excellent |
Material Science
In material science, this compound is utilized as a precursor for silicon-based materials. Its ability to form stable bonds with various substrates makes it valuable in creating durable coatings and sealants that require enhanced performance under harsh conditions.
Case Study: Coating Applications
Research on protective coatings revealed that incorporating this silane compound into formulations significantly increased durability and resistance to wear and corrosion. The study emphasized its role in extending the lifespan of materials used in construction and automotive industries.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Silicon-Containing Amines
a) 2-Ethanediamine, N-[3-(dimethoxymethylsilyl)-2-methylpropyl]- (CAS 23410-40-4)
- Molecular Formula : C₉H₂₄N₂O₂Si.
- Substituents: Dimethoxymethylsilyl, aminoethyl, and isobutyl groups.
- Key Differences: The methoxy groups enhance hydrophilicity compared to the target compound’s octadecyl chain. The diamine structure (two amine groups) increases reactivity in crosslinking applications, unlike the monoamine target compound.
- Applications : Used as a silane coupling agent in adhesives and coatings .
b) Bis(Dimethylamino)methylvinylsilane (CAS 13368-45-1)
- Molecular Formula : C₇H₁₈N₂Si.
- Substituents: Dimethylamino and vinyl groups.
- Key Differences :
- The vinyl group enables polymerization, a feature absent in the target compound.
- Shorter alkyl chains result in lower thermal stability and reduced hydrophobicity.
- Applications : Employed in silicone resin synthesis .
Non-Silicon Amines with Bulky Substituents
a) Bis(2-chloroethyl)methylamine (CAS 51-75-2)
- Molecular Formula : C₅H₁₁Cl₂N.
- Substituents : Two chloroethyl groups and a methylamine.
- Key Differences :
- Chloroethyl groups confer alkylating activity, making it a potent chemotherapeutic agent (nitrogen mustard) .
- Absence of silicon reduces hydrolytic stability compared to silyl-containing compounds.
- Applications : Historically used in cancer therapy .
b) 2-Methyl-N-(2-methylpropyl)-1-propanamine
- Molecular Formula : C₈H₁₉N (inferred from ).
- Substituents : Branched alkyl groups (isobutyl and methyl).
- Key Differences :
2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-
- Molecular Formula : C₁₄H₂₄N₂O₂ (inferred from ).
- Substituents : Bis(2-methylpropyl) groups on a diketopiperazine backbone.
- Key Differences :
- Cyclic structure enables antifungal activity via membrane disruption, unlike the linear target compound.
- Oxygen and nitrogen heteroatoms enhance solubility in polar solvents.
- Applications : Antifungal agent produced by Bacillus amyloliquefaciens .
Research Findings and Implications
- Hydrophobicity: The octadecyl chain in the target compound significantly enhances lipid solubility, making it suitable for nonpolar formulations .
- Steric Effects: Bulky isobutyl groups may reduce reactivity in nucleophilic substitutions compared to smaller amines like N,N-Diethylmonoethanolamine ().
- Biological Activity : Unlike nitrogen mustards (), the target compound lacks electrophilic sites for DNA alkylation, suggesting low cytotoxicity but untested bioactivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine, and what methodological considerations are critical for reproducibility?
- Answer : The compound’s synthesis typically involves silylation of a methylamine precursor using bis(2-methylpropyl)octadecylsilane derivatives under inert conditions (e.g., Schlenk line) to prevent hydrolysis. Key steps include:
- Amine protection : Use of Boc (tert-butyloxycarbonyl) or similar groups to avoid side reactions.
- Silylation : Reaction with chlorosilane precursors (e.g., Cl-SiR₃) in anhydrous solvents like THF or toluene .
- Purification : Column chromatography with non-polar solvents (hexane:DCM gradients) to isolate the product. Critical parameters include temperature control (<0°C for exothermic steps) and moisture exclusion .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Standard methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent arrangement (e.g., methyl groups on silicon, amine protons).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~500-600 g/mol based on analogous silylated amines) .
- Elemental analysis : Quantify C, H, N, and Si content to validate stoichiometry.
- HPLC/GC-MS : For purity assessment, using non-polar columns (e.g., C18) and hexane/isopropanol mobile phases .
Q. What solvents are optimal for dissolving this compound, and how does solubility impact experimental design?
- Answer : Due to its long alkyl chain (octadecyl) and silyl groups, the compound is highly lipophilic. Recommended solvents:
- Non-polar : Hexane, toluene (ideal for reactions or extractions).
- Moderately polar : Dichloromethane (DCM) or chloroform (for NMR studies).
Avoid polar solvents (e.g., water, methanol) due to poor solubility. Pre-saturate solvents with inert gas to minimize oxidation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, and what factors contribute to variability?
- Answer : Yield optimization requires:
- Catalyst screening : Lewis acids (e.g., BF₃·OEt₂) may enhance silylation efficiency.
- Stoichiometric ratios : Excess silane (1.5–2 eq) ensures complete amine conversion.
- Kinetic monitoring : Use in-situ FTIR or TLC to track reaction progress. Variability often arises from trace moisture or impurities in silane precursors, necessitating rigorous drying (molecular sieves) .
Q. What experimental strategies address contradictions in stability data under different storage conditions?
- Answer : Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Light sensitivity : Store in amber vials at –20°C; compare NMR spectra before/after light exposure.
- Hydrolytic stability : Monitor degradation via GC-MS in humid vs. anhydrous environments. Contradictions may arise from solvent residues or oxygen ingress during storage .
Q. How can researchers design experiments to resolve discrepancies in purity assessments between NMR and GC-MS?
- Answer : Cross-validation protocols:
- NMR integration : Quantify impurity peaks relative to the main product.
- GC-MS spiking : Add a known internal standard (e.g., deuterated analog) to calibrate retention times.
- Limit of detection (LOD) : Compare instrument sensitivity; GC-MS may detect trace volatiles missed by NMR .
Q. What advanced techniques are recommended for studying the compound’s interaction with biomolecules or surfaces?
- Answer :
- Surface plasmon resonance (SPR) : To monitor binding kinetics with lipid bilayers (relevant for drug delivery studies).
- Fluorescence quenching : Label biomolecules (e.g., proteins) with fluorophores and measure interaction-induced changes.
- Computational modeling : Molecular dynamics simulations (e.g., AMBER) to predict hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
